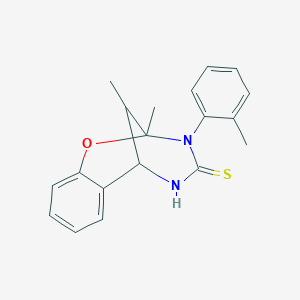
2,11-dimethyl-3-(2-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,13-DIMETHYL-10-(2-METHYLPHENYL)-8-OXA-10,12-DIAZATRICYCLO[7310~2,7~]TRIDECA-2,4,6-TRIENE-11-THIONE is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 9,13-DIMETHYL-10-(2-METHYLPHENYL)-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4,6-TRIENE-11-THIONE involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. The reaction conditions typically require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,13-DIMETHYL-10-(2-METHYLPHENYL)-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4,6-TRIENE-11-THIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The pathways involved may include binding to receptors or enzymes, altering their activity, and triggering downstream signaling cascades. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
When compared to similar compounds, 9,13-DIMETHYL-10-(2-METHYLPHENYL)-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4,6-TRIENE-11-THIONE stands out due to its unique tricyclic structure and functional groups. Similar compounds include:
2,2’-Dimethylbiphenyl: A simpler biphenyl derivative with different chemical properties.
Propanamide, 2,2-dimethyl-N-(3-methylphenyl): Another compound with a different core structure and functional groups.
These comparisons highlight the uniqueness of 9,13-DIMETHYL-10-(2-METHYLPHENYL)-8-OXA-10,12-DIAZATRICYCLO[731
Properties
Molecular Formula |
C19H20N2OS |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
9,13-dimethyl-10-(2-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
InChI |
InChI=1S/C19H20N2OS/c1-12-8-4-6-10-15(12)21-18(23)20-17-13(2)19(21,3)22-16-11-7-5-9-14(16)17/h4-11,13,17H,1-3H3,(H,20,23) |
InChI Key |
OIEZCBJRNABNNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC=CC=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11445131.png)
![N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(thiophen-2-ylmethyl)isovalinamide](/img/structure/B11445132.png)
![2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11445133.png)

![5-[4-(diethylamino)phenyl]-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11445140.png)
![N-(2-ethyl-6-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11445150.png)
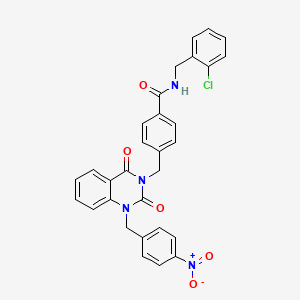
![2-[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide](/img/structure/B11445160.png)
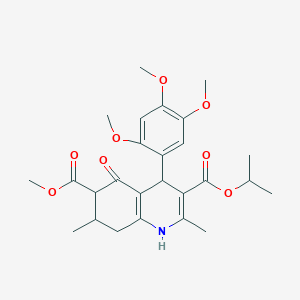
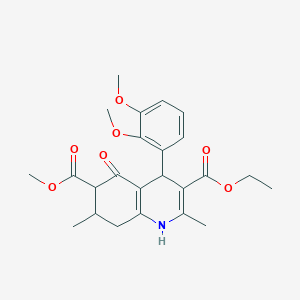
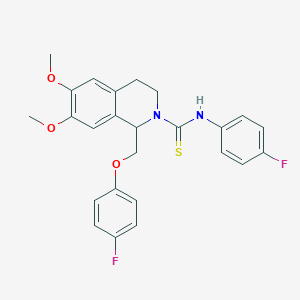
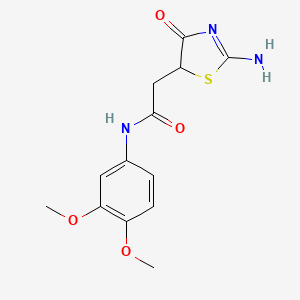
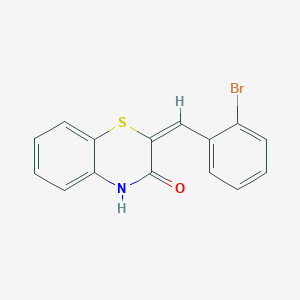
![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11445211.png)
